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Compound of Interest

Compound Name: Dibromodichloromethane

Cat. No.: B008394

A Comparative Guide to the Reactivity of
Dibromodichloromethane

For researchers, scientists, and drug development professionals, a nuanced understanding of
the reactivity of halogenated methanes is crucial for their application in chemical synthesis and
for predicting their metabolic pathways. This guide provides an objective comparison of the
reactivity of dibromodichloromethane (CBr2Clz) with other common halomethanes, supported
by theoretical data and established chemical principles.

Executive Summary

Dibromodichloromethane's reactivity is a composite of the properties endowed by its bromine
and chlorine substituents. In reactions involving halogen abstraction or substitution, the carbon-
bromine bonds are significantly more reactive than the carbon-chlorine bonds due to their lower
bond dissociation energy. This guide will explore the implications of this for two primary
reaction types: free-radical halogenation and nucleophilic substitution, providing a framework
for predicting its behavior relative to other halomethanes.

Data Presentation: A Comparative Overview

The following tables summarize key physical and thermochemical properties of
dibromodichloromethane and a selection of other halomethanes. These values are
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fundamental to understanding and predicting their chemical reactivity.

Table 1: Physical Properties of Selected Halomethanes

Molecular Weight (

Compound Formula Boiling Point (°C)
g/mol )
Dibromodichlorometh
CBrz2Clz 242.72 130.2
ane
Carbon Tetrachloride CCla 153.82 76.7
Chloroform CHCIs 119.38 61.2
Dichloromethane CH2Cl2 84.93 39.6
Bromoform CHBr3 252.73 149.5
Dibromomethane CH2Br2 173.83 97

Table 2: Average Bond Dissociation Energies (BDE) at 298 K (kJ/mol)

Compound C-H BDE C-Cl BDE C-Br BDE
Dibromodichlorometh ] 320 970

ane

Carbon Tetrachloride - 339 -
Chloroform 397 327 -
Dichloromethane 414 339 -
Bromoform 403 - 285
Dibromomethane 418 - 290

Note: The BDE for the C-X bonds in dibromodichloromethane are estimated based on trends
in other halomethanes. The C-Br bond is expected to be significantly weaker than the C-CI
bond.
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Comparative Reactivity Analysis
Free-Radical Halogenation

Free-radical halogenation is a common reaction for alkanes and alkyl halides, typically initiated
by UV light. The rate-determining step in this chain reaction is often the abstraction of an atom
from the methane derivative by a halogen radical.

The reactivity of a C-X bond in this context is inversely proportional to its bond dissociation
energy. For dibromodichloromethane, the C-Br bonds are considerably weaker than the C-CI
bonds. Consequently, in a reaction with a radical species (e.g., a chlorine or bromine radical),
the bromine atoms are more susceptible to abstraction than the chlorine atoms.

Predicted Reactivity Order (based on weakest C-X bond): Bromoform (CHBrs) >
Dibromodichloromethane (CBrzClz) > Carbon Tetrachloride (CCla)

This prediction is based on the fact that the C-Br bond is weaker than the C-CI bond, making
compounds containing C-Br bonds generally more reactive in free-radical reactions where this
bond is cleaved.

Nucleophilic Substitution

In nucleophilic substitution reactions, a nucleophile attacks the electrophilic carbon atom,
displacing a halide ion (the leaving group). The reactivity of the halomethane is largely
dependent on the stability of the leaving group. The general order of leaving group ability for
halogens is I~ > Br= > Cl~ > F~.[1]

This trend is directly related to the strength of the carbon-halogen bond; weaker bonds are
more easily broken, leading to a faster reaction.[2] For dibromodichloromethane, the C-Br
bond is weaker than the C-CI bond, making the bromide ion a better leaving group. Therefore,
nucleophilic substitution will preferentially occur at the carbon-bromine bond.

Predicted Reactivity Order for Sn2 Reactions: Bromoform (CHBr3) > Dibromomethane (CH2Brz2)
> Dibromodichloromethane (CBr2Clz) > Chloroform (CHCIs3) > Dichloromethane (CHzCl2) >
Carbon Tetrachloride (CCla)

This order is based on the leaving group ability (Br > Cl) and steric hindrance. While CBr2Clz
has better leaving groups than the chlorinated methanes, the presence of four bulky halogen
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atoms may slightly decrease its reactivity compared to less substituted brominated methanes.

Experimental Protocols

While direct comparative kinetic studies for dibromodichloromethane are not abundant in the
literature, the following general experimental protocols can be adapted to compare its reactivity
with other halomethanes.

Protocol 1: Competitive Free-Radical Halogenation

Objective: To determine the relative reactivity of dibromodichloromethane and a reference
halomethane (e.g., chloroform) towards a halogen radical.

Materials:

e Dibromodichloromethane

o Chloroform (or other reference halomethane)

e N-Bromosuccinimide (NBS) as a source of bromine radicals
e Azobisisobutyronitrile (AIBN) as a radical initiator

e Anhydrous carbon tetrachloride (solvent)

o Gas chromatograph-mass spectrometer (GC-MS)

e UV lamp (e.g., 254 nm)

e Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:

o Prepare equimolar solutions of dibromodichloromethane and the reference halomethane
in anhydrous carbon tetrachloride in the reaction vessel.

e Add a controlled amount of NBS (the limiting reagent) and a catalytic amount of AIBN to the
solution.
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 Stir the mixture at a constant temperature (e.g., 77 °C for AIBN decomposition) and irradiate
with the UV lamp.

» Take aliquots of the reaction mixture at regular time intervals and quench the reaction (e.g.,
by cooling and adding a radical scavenger).

e Analyze the composition of the reaction mixture using GC-MS to determine the relative
consumption of dibromodichloromethane and the reference halomethane.

e The relative rates of reaction can be calculated from the relative rates of disappearance of
the starting materials.

Protocol 2: Comparative Nucleophilic Substitution with
lodide

Objective: To compare the rate of nucleophilic substitution of dibromodichloromethane with
other halomethanes using the Finkelstein reaction.

Materials:

o Dibromodichloromethane

e Other halomethanes for comparison (e.g., dichloromethane, chloroform)
e Sodium iodide (Nal)

¢ Anhydrous acetone (solvent)

» Reaction tubes

o Constant temperature water bath

e High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

o Prepare solutions of known concentration of each halomethane in anhydrous acetone.
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» Prepare a solution of sodium iodide in anhydrous acetone.

 In separate reaction tubes, mix a solution of a specific halomethane with the sodium iodide
solution at a constant temperature.

¢ Monitor the progress of the reaction over time by taking aliquots and analyzing them by
HPLC or GC-MS to measure the concentration of the starting halomethane and the iodo-
substituted product.

e The rate of reaction can be determined by plotting the concentration of the reactant versus
time and determining the initial rate.

» Comparing the initial rates for the different halomethanes will provide a quantitative measure
of their relative reactivities.

Mandatory Visualization
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Caption: Free-radical bromination of dibromodichloromethane.
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Caption: Sn2 reaction pathway for dibromodichloromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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